molecular formula C21H25FN2O2 B3818249 N-benzyl-1-(3-fluoro-4-methoxybenzoyl)-N-methyl-3-piperidinamine

N-benzyl-1-(3-fluoro-4-methoxybenzoyl)-N-methyl-3-piperidinamine

Cat. No. B3818249
M. Wt: 356.4 g/mol
InChI Key: IZRVLKZXZWPIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(3-fluoro-4-methoxybenzoyl)-N-methyl-3-piperidinamine, also known as FUB-PB-22, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it also has potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

N-benzyl-1-(3-fluoro-4-methoxybenzoyl)-N-methyl-3-piperidinamine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are present throughout the body and play a key role in regulating various physiological processes. Upon binding to these receptors, this compound activates a cascade of signaling pathways that ultimately lead to its physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of physiological effects, including analgesia, sedation, and altered perception. It has also been implicated in the development of dependence and withdrawal symptoms in chronic users.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-(3-fluoro-4-methoxybenzoyl)-N-methyl-3-piperidinamine in lab experiments is its potent and selective activity at the cannabinoid receptors, which allows for precise manipulation of the endocannabinoid system. However, its potential for abuse and dependence may limit its usefulness in certain studies.

Future Directions

1. Investigating the long-term effects of N-benzyl-1-(3-fluoro-4-methoxybenzoyl)-N-methyl-3-piperidinamine on the endocannabinoid system and behavior.
2. Developing novel synthetic cannabinoids with improved selectivity and safety profiles.
3. Examining the role of the endocannabinoid system in various disease states and exploring potential therapeutic interventions.

Scientific Research Applications

N-benzyl-1-(3-fluoro-4-methoxybenzoyl)-N-methyl-3-piperidinamine has been used in scientific research as a tool to study the endocannabinoid system and its role in various physiological processes. It has also been used to investigate the effects of synthetic cannabinoids on the brain and behavior.

properties

IUPAC Name

[3-[benzyl(methyl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-23(14-16-7-4-3-5-8-16)18-9-6-12-24(15-18)21(25)17-10-11-20(26-2)19(22)13-17/h3-5,7-8,10-11,13,18H,6,9,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRVLKZXZWPIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.